Naphthoquinomycin A
説明
Naphthoquinomycin A (NPA000326) is a naphthoquinone-derived antibiotic first isolated from Streptomyces sp. X-12384 in 1975 . Its molecular formula is C₄₀H₄₆ClNO₉, with a molecular weight of 720.2590 Da and an exact mass of 719.2861 Da. Structurally, it belongs to the tetrocarcin-related antibiotic family, characterized by a polyketide backbone synthesized from acetate and propionate units . Key spectral features include UV absorption maxima at 232, 245, and 263 nm, and it forms a dark-brown complex with orcinol staining (Rf = 0.71 in chloroform/methanol 9:1) .
特性
CAS番号 |
101190-62-9 |
|---|---|
分子式 |
C40H47NO10 |
分子量 |
701.8 g/mol |
IUPAC名 |
(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |
InChI |
InChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18- |
InChIキー |
LTHCNGAEDWPRCS-HODGDDQQSA-N |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |
異性体SMILES |
CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)OC |
正規SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |
同義語 |
naphthoquinomycin A |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural Comparison of Naphthoquinomycin A and Analogs
Key Differences :
- Substituents: Naphthoquinomycin C and J feature an N-Acetyl-L-cysteine group at C-30, absent in Naphthoquinomycin A .
- Backbone: Chlorotetracenomycin (57) shares a tetracyclic core but lacks the extended side chains seen in naphthoquinomycins .
- Spectral Data: ¹H-NMR of Naphthomycin J shows unique signals at δH = 3.24 ppm (doublet) and δH = 4.48 ppm (singlet) for cysteine-derived protons, distinguishing it from Naphthoquinomycin C .
Table 2: Activity Profiles
Notable Trends:
- Specificity: Naphthoquinomycin A targets prokaryotic FAS-II, while Chlorotetracenomycin acts on eukaryotic DNA .
- Potency: Chlorotetracenomycin shows higher cytotoxicity (0.5 µM) due to DNA-binding efficacy, whereas naphthoquinomycins require higher concentrations for antimicrobial effects .
Challenges :
- Naphthoquinomycin derivatives exhibit low natural abundance (<2 mg/L), necessitating optimized fermentation .
- Structural complexity complicates synthetic approaches, favoring microbial biosynthesis over chemical synthesis .
Limitations and Contradictions
- Structural vs. Functional Similarity: Despite shared polyketide backbones, biological activities vary significantly. For example, Naphthoquinomycin C and J differ by a single substituent but target distinct pathways (membrane lysis vs. ergosterol inhibition) .
- Yield Discrepancies : Attempts to scale production of related compounds (e.g., strain 0-024) failed due to low yields (<0.1 mg/L), highlighting strain-specific biosynthetic limitations .
Q & A
Q. How is Naphthoquinomycin A structurally characterized, and what methodologies are critical for confirming its identity?
Structural characterization of Naphthoquinomycin A involves a combination of high-resolution mass spectrometry (HR-EI-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For example:
- HR-EI-MS determines molecular formula (e.g., C₄₄H₅₂N₂O₁₂S for Naphthomycin J, a derivative) and distinguishes isotopic patterns .
- ¹H-NMR identifies functional groups and side-chain modifications, such as the N-acetyl-L-cysteine substitution in Naphthomycin J (δH = 3.24–4.48 ppm) .
- HPLC (e.g., using C18 columns with UV detection at 232–245 nm) isolates and quantifies compounds in complex mixtures .
Table 1: Key Analytical Parameters for Naphthoquinomycin Derivatives
Q. What are the primary biological targets of Naphthoquinomycin A, and how are these interactions validated experimentally?
Naphthoquinomycin A is known to inhibit fatty acid synthetase (FAS) in E. coli (Type II FAS). Methodologies include:
- Enzymatic assays : Measuring FAS activity inhibition via spectrophotometric quantification of cofactor consumption (e.g., NADPH oxidation) .
- Comparative studies : Testing analogs (e.g., Naphthomycin J) to assess structure-activity relationships (SAR) .
- Genetic validation : Knockout or overexpression of FAS genes to confirm target specificity .
Advanced Research Questions
Q. What challenges arise in elucidating the biosynthesis pathway of Naphthoquinomycin A, and what strategies address these?
Key challenges include:
- Pathway complexity : Modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems require gene cluster analysis via genome mining and heterologous expression .
- Post-modification reactions : Thiol-mediated additions (e.g., N-acetylcysteamine incorporation) are tracked using isotopic labeling and time-resolved fermentation profiling .
- Data integration : Combining metabolomics (LC-MS/MS) with transcriptomics to link gene expression to metabolite production .
Q. How can researchers resolve contradictions in reported bioactivity data for Naphthoquinomycin A across studies?
Contradictions may stem from variations in assay conditions, purity, or microbial strains. Solutions include:
- Systematic reviews : Adopting PRISMA guidelines to aggregate and critically appraise existing data .
- Standardized protocols : Replicating assays under controlled conditions (e.g., fixed pH, temperature, and inoculum size) .
- Meta-analysis : Statistically synthesizing bioactivity data to identify trends or outliers .
Q. What experimental designs are optimal for studying the SAR of Naphthoquinomycin A derivatives?
- Scaffold diversification : Chemoenzymatic synthesis to generate ansa-chain variants (e.g., ethyl vs. methyl substitutions at C-22) .
- Bioactivity screening : High-throughput assays (e.g., microbroth dilution for antimicrobial activity) paired with molecular docking to predict target binding .
- Data validation : Cross-referencing synthetic yields, purity (HPLC >95%), and spectral data (NMR, MS) to exclude artifacts .
Methodological Considerations
- Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR solvent systems) in supplementary materials .
- Ethical reporting : Adhere to NIH guidelines for preclinical studies, including statistical rigor and transparency in data interpretation .
- Interdisciplinary collaboration : Combine chemical synthesis with bioinformatics (e.g., AntiBase, DNP databases) for structural dereplication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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